molecular formula C5H8N4O2 B6456527 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide CAS No. 2549039-60-1

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide

Cat. No.: B6456527
CAS No.: 2549039-60-1
M. Wt: 156.14 g/mol
InChI Key: IVPUGNARSSBHPV-UHFFFAOYSA-N
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Description

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This compound is derived from furan by substituting two methylene groups with two pyridine-type nitrogens. It is part of the 1,3,4-oxadiazole family, which is known for its significant chemical and biological properties .

Mechanism of Action

Target of Action

Similar compounds such as imidazole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

It’s known that 1,3,4-oxadiazole derivatives can exhibit a broad range of chemical and biological properties They may interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . This suggests that this compound may also influence a variety of biochemical pathways.

Pharmacokinetics

Similar compounds such as imidazole derivatives are known to be highly soluble in water and other polar solvents , which could impact their bioavailability.

Result of Action

Similar compounds have been shown to exhibit a wide range of biological activities , suggesting that this compound may also have diverse molecular and cellular effects.

Action Environment

It’s known that the properties of similar compounds can vary due to differences in the electronic environment . This suggests that environmental factors could potentially influence the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide typically involves the cyclization of acylhydrazides. One common method includes the reaction of an acylhydrazide with carbon disulfide in a basic alcohol solution, followed by acidification of the reaction mixture . Another approach involves oxidative cyclization of aroyl/acyl hydrazones using catalytic iron (III)/TEMPO, IBX/TEAB, catalytic copper (II) triflate, and stoichiometric molecular iodine .

Industrial Production Methods

Industrial production methods for 1,3,4-oxadiazole derivatives often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of these processes .

Chemical Reactions Analysis

Types of Reactions

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while reduction can produce amine derivatives. Substitution reactions typically result in various substituted oxadiazole derivatives .

Scientific Research Applications

While comprehensive data tables and well-documented case studies focusing solely on the applications of "5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide" are not available within the provided search results, the search results do offer information regarding the applications of related compounds, such as oxadiazoles, amino-oxadiazoles, and thiadiazoles, in medicinal chemistry, cancer research, and as enzyme inhibitors.

Oxadiazoles as Cholinesterase Inhibitors
2,5-Disubstituted 1,3,4-oxadiazoles have demonstrated diverse biological activities and are considered versatile scaffolds in medicinal chemistry . Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are employed in the treatment of conditions like dementias and myasthenia gravis . Studies have designed and evaluated N-dodecyl-5-substituted (hetero)aryl-1,3,4-oxadiazol-2-amines as potential AChE and BChE inhibitors . Certain oxadiazole derivatives have displayed enhanced binding affinity toward the peripheral anionic site, leading to stronger dual inhibitors with antioxidant and neuroprotective properties, as well as inhibition of β-secretase-1 (BACE-1) and aggregation of amyloid β-peptide (Aβ) .

Oxadiazoles as Anticancer Agents
1,3,4-Oxadiazoles are being explored for their potential in anticancer drug development . Telomerase inhibitory activity against gastric cancer cell lines has been observed in novel 2-chloropyridine derivatives possessing a 1,3,4-oxadiazole moiety . Some 1,3,4-oxadiazole derivatives bearing pyridine and acylhydrazone moieties have demonstrated potent inhibitory activity against cancer cell lines . Additionally, steroidal oxadiazole derivatives have shown anticancer activity against the human leukemia cell line HL-60 . Certain bis(5,2-substituted-1,3,4-oxadiazol-2-ylmethyleneoxy) phenylene derivatives exhibited significant anticancer potential against various human cancer cell lines . Furthermore, complex 1,3,4-oxadiazole derivatives have demonstrated in vitro anticancer potency against leukemia cell lines . Oxadiazole derivatives possessing a sulfonamide moiety have also been designed and synthesized for their in vitro antiproliferative activities against human cancer cell lines .

Other Biological Activities of Related Compounds

  • 1,2,3-Triazole-4-carboxamides: 5-amino-1,2,3-triazole-4-carboxamides (ATC) have been identified as a novel hit series with improvements in potency, aqueous solubility, and metabolic stability .
  • 1,3,4-Thiadiazoles: 1,3,4-Thiadiazole derivatives have gained attention for their unique structural features and varied biological activities, including antioxidant, antiproliferative, anti-tubercular, antiviral, anticancer, and antibacterial properties .
  • Amino-pyrazoles: (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase .
  • 5-amino-1,2,4-oxadiazoles: The preparation of 5-amino-1,2,4-oxadiazoles can be achieved by reacting the corresponding 5-trihalomethyl-1,2,4-oxadiazole with the corresponding amine .
  • Antibacterial Agents: 1,3,4-Oxadiazole substituted derivatives have been synthesized and assessed as potential antibacterial agents .

Summary Table of Potential Applications

Compound TypeApplication
2,5-Disubstituted 1,3,4-oxadiazolesPotential as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) inhibitors for treating dementias and myasthenia gravis
1,3,4-Oxadiazole derivativesAnticancer drug development, showing telomerase inhibitory activity and cytotoxicity against various cancer cell lines
5-amino-1,2,3-triazole-4-carboxamidesImprovements in potency, aqueous solubility, and metabolic stability
1,3,4-Thiadiazole derivativesDisplay antioxidant, antiproliferative, anti-tubercular, antiviral, anticancer, and antibacterial activities
Amino-pyrazolesAs reversible inhibitor of Bruton Kinase
5-amino-1,2,4-oxadiazolesCan be prepared by reacting the corresponding 5-trihalomethyl-1,2,4-oxadiazole with the corresponding amine
1,3,4-Oxadiazole substituted derivativesPotential antibacterial agents

Comparison with Similar Compounds

Similar Compounds

  • 1,2,4-oxadiazole
  • 1,2,3-oxadiazole
  • 1,2,5-oxadiazole

Uniqueness

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other oxadiazole isomers, it exhibits a broader spectrum of biological activities and greater stability under various conditions .

Biological Activity

5-Amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables summarizing key findings from various studies.

Chemical Structure and Properties

The compound features a unique oxadiazole ring, which is known for its ability to interact with various biological targets. Its structure allows for selective inhibition of enzymes and proteins involved in critical cellular processes.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : It selectively inhibits growth factors and kinases, leading to antiproliferative effects on cancer cells.
  • Interaction with Nucleic Acids : The compound can bind to DNA and RNA, potentially interfering with replication and transcription processes.
  • Protein Interaction : It modulates the activity of various proteins involved in signaling pathways that regulate cell growth and survival .

1. Anticancer Activity

Numerous studies have demonstrated the anticancer potential of this compound. For instance:

  • A study reported that derivatives of oxadiazoles exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) with IC50 values ranging from 5.5 to 7.29 µM .
  • Another investigation highlighted that compounds containing the oxadiazole core showed promising activity against multiple cancer types, including leukemia and melanoma .

2. Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Research indicates that oxadiazole derivatives possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 1.56 µg/mL .
  • Additional studies have shown effectiveness against Mycobacterium tuberculosis, suggesting potential for treating drug-resistant tuberculosis strains .

Data Summary

The following table summarizes key findings regarding the biological activities of this compound and its derivatives:

Activity Type Target Organism/Cell Line IC50/MIC (µM) Reference
AnticancerHepG25.5
AnticancerA5497.29
AntibacterialStaphylococcus aureus1.56
AntibacterialEscherichia coli4–8
AntitubercularMycobacterium tuberculosis4–8

Case Studies

  • Anticancer Efficacy : A comprehensive study evaluated the efficacy of various oxadiazole derivatives against a panel of cancer cell lines. The results indicated that compounds containing the oxadiazole ring demonstrated superior antiproliferative activity compared to standard chemotherapeutics like Doxorubicin .
  • Antimicrobial Resistance : Another research effort focused on the development of oxadiazole derivatives aimed at combating antibiotic-resistant bacterial strains. The study found that certain modifications to the oxadiazole structure significantly enhanced antimicrobial potency against resistant strains .

Properties

IUPAC Name

5-amino-N,N-dimethyl-1,3,4-oxadiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-9(2)4(10)3-7-8-5(6)11-3/h1-2H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPUGNARSSBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=NN=C(O1)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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